biphenyl-2-yl(8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a biphenyl moiety linked to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride, followed by cyclization with a methoxy-substituted tetrahydroquinoline precursor. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation step .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the tetrahydroquinoline structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative used in the production of polychlorinated biphenyls (PCBs) and other organic compounds.
8-Methoxyquinoline: A related compound with known antimicrobial properties.
Uniqueness: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combined biphenyl and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C23H21NO2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-26-21-15-7-11-18-12-8-16-24(22(18)21)23(25)20-14-6-5-13-19(20)17-9-3-2-4-10-17/h2-7,9-11,13-15H,8,12,16H2,1H3 |
InChI Key |
SGYWJZUYIXKQJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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